molecular formula C14H23NO2 B8296074 (2,2-Diethoxyethyl)-(3-ethylphenyl)amine

(2,2-Diethoxyethyl)-(3-ethylphenyl)amine

Cat. No.: B8296074
M. Wt: 237.34 g/mol
InChI Key: YSPQUZCWKUKIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Diethoxyethyl)-(3-ethylphenyl)amine is a secondary amine featuring a 3-ethylphenyl group attached to a 2,2-diethoxyethyl moiety. While direct evidence for this compound is absent in the provided sources, its structure can be inferred from analogues such as N-(2,2-Diethoxyethyl)-4-fluoroaniline () and N-Benzylaminoacetaldehyde diethyl acetal (). The diethoxyethyl group acts as a masked aldehyde, enabling applications in protecting amine functionalities during synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Molecular and Structural Features

The table below compares molecular formulas, masses, and substituents of (2,2-Diethoxyethyl)-(3-ethylphenyl)amine with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound* C₁₄H₂₃NO₂ 249.34 3-Ethylphenyl, diethoxyethyl
N-(2,2-Diethoxyethyl)-4-fluoroaniline C₁₂H₁₈FNO₂ 227.28 4-Fluorophenyl, diethoxyethyl
N-Benzylaminoacetaldehyde diethyl acetal C₁₃H₂₁NO₂ 223.31 Benzyl, diethoxyethyl
2,2-Diethoxyethyl(diethyl)amine C₁₀H₂₃NO₂ 189.30 Diethylamine, diethoxyethyl
N,N-Bis(2,2-diethoxyethyl)methylamine C₁₁H₂₅NO₄ 247.32 Two diethoxyethyl groups, methylamine

*Inferred based on structural analogues.

Key Observations :

  • Lipophilicity : The 3-ethylphenyl group in the target compound increases hydrophobicity compared to the 4-fluorophenyl () or benzyl groups (). This may enhance membrane permeability in biological systems.
  • Steric Effects: Bulkier substituents (e.g., bis-diethoxyethyl in ) reduce reactivity in nucleophilic reactions compared to monosubstituted analogues.

Physicochemical Properties

  • Solubility: Diethoxyethyl groups improve solubility in polar aprotic solvents (e.g., THF, DCM) compared to non-ether analogues. For instance, N-Benzylaminoacetaldehyde diethyl acetal () is soluble in ethanol and ethyl acetate, while the 3-ethylphenyl variant may exhibit lower aqueous solubility due to increased hydrophobicity.
  • Stability : The acetal group hydrolyzes under acidic conditions to yield aldehydes, a feature exploited in prodrug design .

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-3-ethylaniline

InChI

InChI=1S/C14H23NO2/c1-4-12-8-7-9-13(10-12)15-11-14(16-5-2)17-6-3/h7-10,14-15H,4-6,11H2,1-3H3

InChI Key

YSPQUZCWKUKIBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC(OCC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250-mL round bottom flask was added 3-ethylaniline (10.1 g, 83.2 mmol), bromoacetaldehyde diethyl acetal (10.8 g, 54.8 mmol) and sodium bicarbonate (7.04 g, 83.8 mmol) in absolute ethanol (40 mL). The resulting mixture was stirred at reflux for 5 d. The mixture was concentrated, diluted with ether (30 mL) and washed with water (2×60 mL). The organic solution was dried (MgSO4) and concentrated at reduced pressure. The residue was purified by flash chromatography (SiO2, 5% then 15% EtOAc/hexanes) to give the title compound (4.5 g, 75%) as a white solid. 1H NMR (DMSO-d6) δ 6.98 (m, 1H), 6.42 (m, 2H), 5.34 (m, 1H), 4.53 (m, 1H), 3.59–3.35 (m, 4H), 3.19 (m, 2H), 2.41 (m, 2H), 1.17 (m, 9H).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
75%

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